

Application Notes: Measuring Dipeptidyl Peptidase-4 (DPP-4) Activity in Serum Samples

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Compound of Interest

Compound Name: GPDA

Cat. No.: B1663518

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Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism and immune regulation.^{[1][2]} It is a transmembrane glycoprotein that also exists in a soluble, catalytically active form in bodily fluids such as serum.^{[3][4]} DPP-4 selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of various substrates, including incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).^{[1][5]} By inactivating these hormones, DPP-4 reduces insulin secretion, making it a key therapeutic target for type 2 diabetes.^{[6][7]} Consequently, the measurement of DPP-4 activity in serum is of significant interest to researchers in diabetes, immunology, and oncology.

Assay Principle

While a specific protocol for measuring DPP-4 activity using Gly-Pro-diaminobenzidine (**GPDA**) was not found in available scientific literature, the principle of measuring DPP-4 activity in serum samples typically relies on the use of a synthetic substrate consisting of the dipeptide Glycyl-Proline (Gly-Pro) conjugated to a reporter molecule. The enzymatic activity of DPP-4 cleaves the Gly-Pro dipeptide, releasing the reporter molecule, which can then be quantified.

This document provides a detailed protocol for a widely used and well-established fluorometric assay for DPP-4 activity, utilizing Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC) as the substrate.^{[8][9]} In this assay, the cleavage of the substrate by DPP-4 liberates the highly fluorescent 7-Amino-4-methylcoumarin (AMC), which can be measured using a fluorescence

plate reader. The rate of AMC production is directly proportional to the DPP-4 activity in the sample.

Experimental Protocols

1. Reagent Preparation

- **DPP-4 Assay Buffer:** Prepare a buffer solution containing 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 1 mM EDTA.^[9] This buffer should be stored at -20°C for long-term use.
- **DPP-4 Substrate (Gly-Pro-AMC):** Prepare a stock solution of 5 mM Gly-Pro-AMC in DMSO. ^[9] This stock solution should be stored at -20°C, protected from light. For the assay, dilute the stock solution in the DPP-4 Assay Buffer to the desired final concentration.
- **AMC Standard:** Prepare a 1 mM stock solution of 7-Amino-4-methylcoumarin (AMC) in DMSO. This will be used to generate a standard curve to quantify the amount of AMC produced in the enzymatic reaction. Store the stock solution at -20°C.
- **DPP-4 Inhibitor (e.g., Sitagliptin):** Prepare a stock solution of a known DPP-4 inhibitor, such as Sitagliptin, in DPP-4 Assay Buffer. This will be used as a negative control to ensure the measured activity is specific to DPP-4.
- **Recombinant Human DPP-4 (Positive Control):** Reconstitute recombinant human DPP-4 in DPP-4 Assay Buffer to a known concentration. This will serve as a positive control for the assay.

2. Sample Handling

- **Serum Collection:** Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C. Carefully collect the supernatant (serum) and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.
- **Sample Dilution:** Serum samples can often be assayed directly, but it may be necessary to dilute them in DPP-4 Assay Buffer to ensure the readings fall within the linear range of the assay.^[8] It is recommended to test several dilutions for unknown samples.

3. Assay Procedure (96-well plate format)

- Prepare AMC Standard Curve:
 - Create a series of dilutions of the AMC stock solution in DPP-4 Assay Buffer to generate a standard curve (e.g., 0, 20, 40, 60, 80, 100 pmol/well).
 - Add 100 μ L of each standard dilution to separate wells of a black, clear-bottom 96-well plate.
- Prepare Assay Wells:
 - Sample Wells: Add 50 μ L of diluted or undiluted serum sample to the wells.
 - Sample Blank Wells (Negative Control): To a separate set of wells, add 50 μ L of the same serum samples and 10 μ L of the DPP-4 inhibitor solution. This will measure any non-DPP-4-specific fluorescence.
 - Positive Control Wells: Add a known amount of recombinant human DPP-4 to wells containing 50 μ L of DPP-4 Assay Buffer.
 - Blank Wells: Add 50 μ L of DPP-4 Assay Buffer to wells to measure the background fluorescence of the reagents.
- Initiate the Reaction:
 - Prepare a Master Reaction Mix containing the DPP-4 substrate (Gly-Pro-AMC) diluted in DPP-4 Assay Buffer.
 - Add 50 μ L of the Master Reaction Mix to all wells (except the AMC standard curve wells).
- Incubation and Measurement:
 - Incubate the plate at 37°C, protected from light, for 30 minutes.^[9] The incubation time may be adjusted depending on the DPP-4 activity in the samples.
 - Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.^[9]

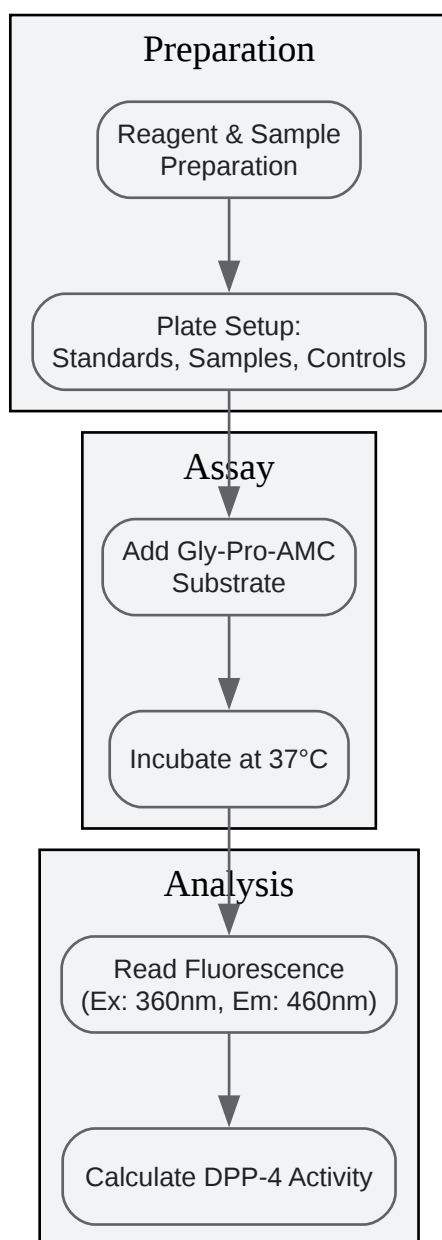
4. Data Analysis

- Subtract the fluorescence reading of the blank wells from all other readings.
- For each serum sample, subtract the fluorescence reading of the sample blank well (containing the inhibitor) from the corresponding sample well to obtain the DPP-4-specific activity.
- Plot the fluorescence values of the AMC standard curve against the corresponding concentrations (in pmol/well).
- Use the standard curve to determine the amount of AMC produced in each sample well.
- Calculate the DPP-4 activity in the serum samples. The activity is typically expressed as pmol of AMC produced per minute per mL of serum (pmol/min/mL) or as Units per liter (U/L), where one unit is the amount of enzyme that hydrolyzes 1 μ mole of substrate per minute.

Quantitative Data Summary

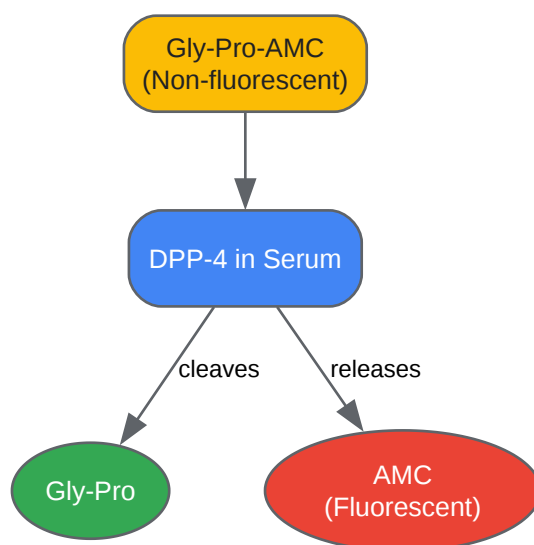
Parameter	Value/Range	Reference
Reagents		
DPP-4 Assay Buffer	20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0	[9]
Gly-Pro-AMC Stock	5 mM in DMSO	[9]
AMC Standard Stock	1 mM in DMSO	[8]
Assay Conditions		
Incubation Temperature	37°C	[9]
Incubation Time	30 minutes (adjustable)	[9]
Excitation Wavelength	350-360 nm	[9]
Emission Wavelength	450-465 nm	[9]
Sample Volumes (96-well plate)		
Sample Volume	50 µL	
Reaction Mix Volume	50 µL	
Total Volume	100 µL	

Visualizations



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Caption: Experimental workflow for the fluorometric measurement of DPP-4 activity.



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Caption: Enzymatic reaction of DPP-4 with the fluorogenic substrate Gly-Pro-AMC.

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